4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine
CAS No.: 651718-73-9
Cat. No.: VC16823824
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651718-73-9 |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 4-methyl-N-(2-methylpropyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C9H15N3/c1-7(2)6-11-9-10-5-4-8(3)12-9/h4-5,7H,6H2,1-3H3,(H,10,11,12) |
| Standard InChI Key | MMEPPKZGQRDHMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC=C1)NCC(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine consists of a six-membered pyrimidine ring with a methyl group (-CH3) at the 4-position and an isobutyl group (-CH2CH(CH3)2) attached to the amine at the 2-position (Figure 1). The pyrimidine core is aromatic, with delocalized π-electrons contributing to its planar geometry. The isobutyl substituent introduces steric bulk, which may influence both synthetic yields and intermolecular interactions in biological systems .
Figure 1: Proposed structure of 4-methyl-N-(2-methylpropyl)pyrimidin-2-amine
IUPAC and Alternative Naming Conventions
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Systematic name: 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine
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Common synonyms: None widely recognized in literature; structurally related to 2-aminopyrimidines used in receptor ligand studies .
Synthesis and Manufacturing Processes
Catalytic Amination of Pyrimidine Derivatives
A patent by details the amination of 5-alkoxymethylpyrimidines using ammonia and Lewis acid catalysts (e.g., Al2O3) at elevated temperatures (210–300°C). While this method targets 2-methyl-4-amino-5-aminomethylpyrimidine (a vitamin B1 precursor), analogous conditions could apply to synthesize 4-methyl-N-(2-methylpropyl)pyrimidin-2-amine by substituting the alkoxy group with an isobutylamine nucleophile. Key parameters include:
Table 1: Comparative Reaction Conditions for Pyrimidine Amination
Nucleophilic Substitution Reactions
Thesis work by demonstrates nucleophilic substitution on 4,6-dichloropyrimidine-2-amine using piperazine derivatives. Adapting this approach, 4-methyl-2-chloropyrimidine could react with 2-methylpropylamine under basic conditions (e.g., N-ethyldiisopropylamine) in dichloromethane or DMSO. Purification via silica gel chromatography with methanol/ammonia gradients would isolate the target compound .
Physicochemical Properties
Basicity and Solubility
The pKa of the pyrimidine amine in analogous compounds ranges from 5.0 to 8.2, depending on substituents . The methyl group at C4 slightly electron-donating effect increases basicity compared to unsubstituted 2-aminopyrimidines. Predicted solubility in water is low (<1 mg/mL) due to the hydrophobic isobutyl group, favoring organic solvents like dichloromethane or ethanol.
Thermal Stability
Pyrimidines with alkylamino substituents typically decompose above 200°C . Differential scanning calorimetry (DSC) of similar compounds shows melting points between 80–120°C, suggesting that 4-methyl-N-(2-methylpropyl)pyrimidin-2-amine is a solid at room temperature .
Pharmacological Applications and Biological Activity
Histamine H4 Receptor Ligands
2-Aminopyrimidines with flexible side chains exhibit high affinity for the histamine H4 receptor (H4R), a GPCR involved in immune regulation . Molecular modeling suggests that the isobutyl group in 4-methyl-N-(2-methylpropyl)pyrimidin-2-amine could occupy a hydrophobic subpocket near transmembrane helix 5, while the pyrimidine nitrogen hydrogen-bonds with Glu182 .
Ligand Efficiency and Drug Likeness
Using the ligand efficiency (LE) metric (, where HA = heavy atoms), this compound (HA = 10) would require a pKi ≥ 7 to meet LE > 0.3, a threshold for drug candidates . Structural rigidity from the pyrimidine ring enhances binding entropy compared to flexible analogs.
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